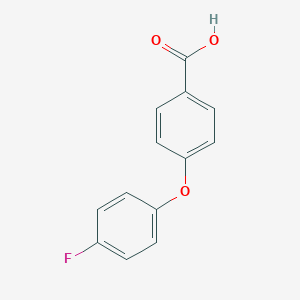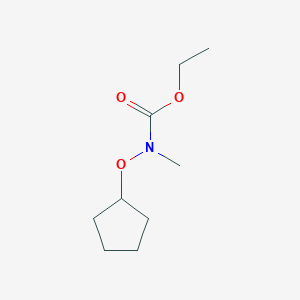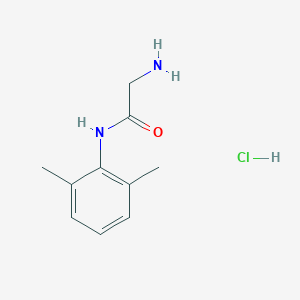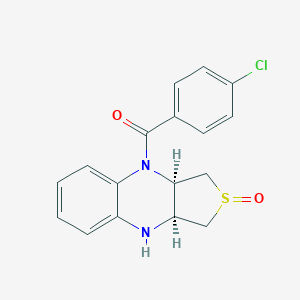
Benastatin C
描述
Benastatin C is a compound isolated from the culture broth of Streptomyces sp. MI384-DF12, identified as a new member of the benastatins. It has been structurally elucidated as 2-decarboxy-benastatin A through NMR studies. Benastatin C, along with its analogs, is known for its inhibitory activities against human pi class glutathione S-transferase (GST pi) and has shown excellent stimulatory activities on murine lymphocyte blastogenesis in vitro . Additionally, it has demonstrated antiviral activity against herpes simplex virus type 1 and 2, as well as vesicular stomatitis virus, with its antiviral properties being partly attributed to the chlorine moiety in its molecular structure .
Synthesis Analysis
The biosynthesis of benastatin C involves a type II polyketide synthase pathway. A key component in this pathway is a ketoacyl synthase (KAS) III enzyme, similar to FabH, which is crucial for providing and selecting the rare hexanoate polyketide synthase (PKS) starter unit. The gene locus encoding the biosynthesis of benastatin A and B has been cloned and sequenced, and the identity of the cluster was confirmed through deletion of flanking regions and heterologous expression . Genetic engineering efforts have been made to manipulate the biosynthesis of benastatin derivatives, including the use of synthetic starter unit surrogates and mutations in the BenQ enzyme to alter substrate specificity .
Molecular Structure Analysis
Benastatin C is a 3-chloro-tetrahydroquinolone alkaloid, and its structure is critical for its biological activity. The presence of the chlorine moiety is particularly important for its antiviral activity, as demonstrated by the lack of antiviral effects in its dechlorinated derivative, benastatin D . The molecular structure of benastatin C has been determined through NMR studies, which revealed it as 2-decarboxy-benastatin A .
Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of benastatin C are catalyzed by enzymes in the polyketide synthase pathway. The benastatin PKS can utilize both typical straight and branched fatty acid synthase primers. When shorter straight-chain starters are used, the length of the polyketide backbone is increased, leading to the formation of an extended hexacyclic ring system. This flexibility in substrate utilization suggests that the number of chain elongations is dependent on the total size of the polyketide chain accommodated in the PKS enzyme cavity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of benastatin C are not detailed in the provided papers, its biological activities suggest it is a compound with significant medicinal potential. Its ability to inhibit GST pi and stimulate lymphocyte blastogenesis, along with its antiviral properties, indicate that benastatin C and its derivatives could be valuable in therapeutic applications. The antiproliferative activities of novel benastatin derivatives formed in the absence of BenQ also highlight the potential for developing new anticancer agents .
科学研究应用
1. 抗肿瘤性质和机制
属于康布雷塔斯汀家族的苯阿斯汀C通过破坏微管聚合表现出强大的抗肿瘤性质,微管聚合是细胞分裂的关键机制。这种破坏导致癌细胞凋亡或程序性细胞死亡。康布雷塔斯汀类化合物,包括苯阿斯汀C,以其简单的结构和深刻的抑制微管组装能力而被认为是重要的抗肿瘤药物(Karatoprak et al., 2020)。
2. 增强疗效的纳米基制剂
纳米技术的最新进展导致了苯阿斯汀C的纳米基制剂的开发。这些纳米制剂提供了几个优势,包括改善水溶性、延长体内循环时间、靶向药物传递以及减少副作用的增强疗效。这种创新对于克服传统药物传递系统的局限性并改善苯阿斯汀C的治疗效果至关重要(Karatoprak et al., 2020)。
3. 结构修饰用于临床应用
由于苯阿斯汀C的低水溶性和烯烃双键的不稳定性,其临床应用受到一定限制。然而,研究已经集中在结构修饰、前药形成以及防止烯烃键的相互转化上,以克服这些挑战。这些修饰旨在保留抗肿瘤效力的同时改善药物的药代动力学和药效动力学特性。因此,已经研究了苯阿斯汀C的各种衍生物,在体外和体内研究中显示出对不同类型肿瘤的潜在有效性(Nainwal et al., 2019)。
安全和危害
作用机制
Target of Action
Benastatin C, a polyketide synthase-derived benastatin found in Streptomyces, has been identified to primarily target Glutathione S-transferase (GST) . GST is an enzyme that plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Mode of Action
Benastatin C interacts with its primary target, GST, by inhibiting its activity. The inhibition of GST by Benastatin C has been quantified, with an IC50 value of 24 µg/mL for the rat liver enzyme . This interaction results in a decrease in the detoxification capacity of the cell, which can lead to increased sensitivity to certain drugs or toxins.
Biochemical Pathways
The inhibition of GST by Benastatin C affects the glutathione metabolic pathway. Glutathione is a critical antioxidant in cells, and its conjugation to various compounds aids in their detoxification and removal from the cell. By inhibiting GST, Benastatin C can disrupt this pathway, potentially leading to an accumulation of harmful compounds within the cell .
Result of Action
The inhibition of GST by Benastatin C can lead to a variety of molecular and cellular effects. For instance, it has been shown to increase lipopolysaccharide (LPS) or concanavalin A-induced blastogenesis of isolated mouse spleen lymphocytes in a concentration-dependent manner . This suggests that Benastatin C may have immunomodulatory effects.
属性
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-3-pentylbenzo[a]tetracen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O5/c1-4-5-6-7-15-10-16-8-9-18-19(24(16)22(31)11-15)14-21-26(27(18)33)28(34)25-20(29(21,2)3)12-17(30)13-23(25)32/h8-14,30-33H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHGOCXEGJZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164480 | |
| Record name | Benastatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150151-88-5 | |
| Record name | Benastatin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150151885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benastatin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural relationship between Benastatin C and other members of the Benastatin family, and how does this relate to their activity?
A1: Benastatin C is structurally similar to Benastatin A, differing only by the absence of a carboxyl group at the 2-position (2-decarboxy-Benastatin A) []. This structural difference is significant as it highlights the importance of the carboxyl group for the activity of Benastatin A. While both Benastatin C and D (2-decarboxy-Benastatin B) exhibit inhibitory activity against GST pi and stimulatory activity on murine lymphocyte blastogenesis, further research is needed to determine if the potency or selectivity of these compounds differ from their carboxylated counterparts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



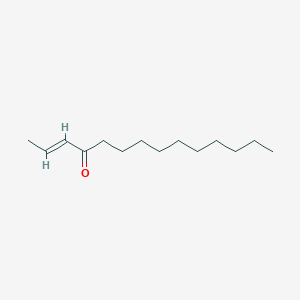

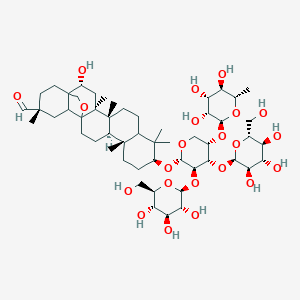
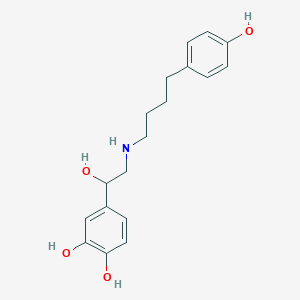

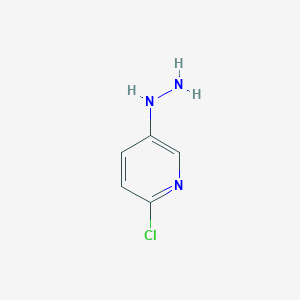
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
